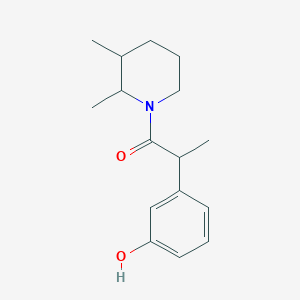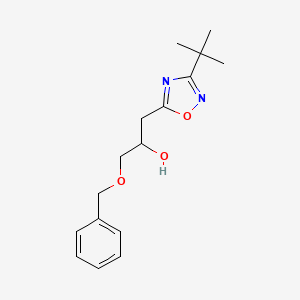![molecular formula C17H20N4O3 B7024033 3-(3,4-Dimethoxyphenyl)-5-[2-(4-methylimidazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B7024033.png)
3-(3,4-Dimethoxyphenyl)-5-[2-(4-methylimidazol-1-yl)propan-2-yl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-5-[2-(4-methylimidazol-1-yl)propan-2-yl]-1,2,4-oxadiazole is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The presence of 3,4-dimethoxyphenyl and 4-methylimidazole groups requires specific reagents and controlled reaction conditions to ensure the correct substitution pattern.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid
3,4-Dimethoxyphenethylamine
2-Propenal, 3-(3,4-dimethoxyphenyl)-
Uniqueness: 3-(3,4-Dimethoxyphenyl)-5-[2-(4-methylimidazol-1-yl)propan-2-yl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[2-(4-methylimidazol-1-yl)propan-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-9-21(10-18-11)17(2,3)16-19-15(20-24-16)12-6-7-13(22-4)14(8-12)23-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKKGNPGFVABOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C(C)(C)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-phenylpropanamide](/img/structure/B7023960.png)
![1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea](/img/structure/B7023968.png)

![tert-butyl N-[3-[(3-bromo-1-methylpyrazol-4-yl)amino]-3-oxopropyl]carbamate](/img/structure/B7023977.png)
![N-[3-[ethyl(methylsulfonyl)amino]propyl]-2-(3-hydroxyphenyl)propanamide](/img/structure/B7023983.png)
![N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide](/img/structure/B7023990.png)

![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-2-(3-hydroxyphenyl)propanamide](/img/structure/B7024006.png)
![3-[(4-Methoxyphenyl)methyl]-5-[2-(4-methylimidazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B7024009.png)
![5-[2-(4-Methylimidazol-1-yl)propan-2-yl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7024016.png)
![2-fluoro-4,5-dimethoxy-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7024019.png)
![3-[4-(Difluoromethylidene)piperidin-1-yl]sulfonyl-4-methylbenzonitrile](/img/structure/B7024025.png)
![2-amino-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrimidine-5-sulfonamide](/img/structure/B7024040.png)
![2-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]-N-ethylquinoline-4-carboxamide](/img/structure/B7024045.png)
